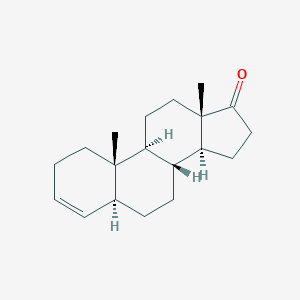

5a-Androst-3-en-17-one

Overview

Description

elongs to the class of organic compounds known as androstane steroids. These are steroids with a structure based on the 19-carbon androstane skeleton. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

(5alpha)-androst-3-en-17-one is an androstanoid that is (5alpha)-androst-3-ene substituted by an oxo group at position 5. It has a role as a human metabolite. It is a 17-oxo steroid and an androstanoid.

Scientific Research Applications

Impurity Profile Analysis : 5α-Androst-2-ene-17-one's impurity profile was investigated using gas chromatographic and high performance liquid chromatographic systems. Impurities identified included ring A saturated, isomeric analogues, and hydroxy derivatives (Görög et al., 1988).

Synthesis and Structural Studies : The synthesis of 5α-Androst-16-en-3-one from 5α-androstan-3β-ol-17-one and its molecular structure were studied, providing insights into its molecular dimensions (Cox & Turner, 1984).

Analysis in Dietary Supplements : 5α-Androst-1-en-17-one was identified in a dietary supplement, and its metabolites were monitored in urine, highlighting its potential misuse in sports (Parr et al., 2011).

Odor Evaluation : 5α-Androst-16-en-3-one, derived from 5α-androstane-7,17-dione, was synthesized and evaluated for its sandalwood odor, indicating its potential use in fragrance chemistry (Adams, Clunas, & Turner, 2002).

Cataract Production Mechanism : A study explored the mechanism of cataract production by a compound related to 5α-androst-3-en-17-one, providing insights into cataractogenesis and cholesterol biosynthesis inhibition (Cenedella & Bierkamper, 1979).

Steroid Metabolism : Research on the metabolism of 11-Oxyandrogens in humans showed how the oxygen at C11 in steroids like 5α-androst-3-en-17-one influences their metabolic pathways (Slaunwhite, Neely, & Sandberg, 1964).

Chemical Synthesis Techniques : Efficient synthesis methods for 5α-androst-1-ene-3,17-dione, a prodrug of 1-testosterone, were developed, demonstrating its potential pharmaceutical applications (Zhang & Qiu, 2006).

Identification in Human Milk : A method for quantifying 5-α-androst-16-en-3-one in human breast milk was developed, indicating the presence of this steroid in maternal milk (Hartmann et al., 2013).

Pharmacological Potential : Studies have also explored the potential of androstane derivatives as treatments for conditions like prostate cancer, illustrating the therapeutic applications of these compounds (Ji, 2002).

Mechanism of Action

Target of Action

5a-Androst-3-en-17-one, also known as Androsterone, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone .

Mode of Action

Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT). It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . Androsterone is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor .

Biochemical Pathways

Androsterone and etiocholanolone can be formed from androstenedione via the action of 5α-reductase and 5β-reductase forming 5α-androstanedione and 5β-androstanedione which are then converted to androsterone and etiocholanolone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively .

Pharmacokinetics

This compound is a urinary metabolite of 4-hydroxyandrostenedione . 4-hydroxyandrostenedione (Formestane) is a second-generation, irreversible aromatase inhibitor and commonly used as an anti-breast cancer medication for postmenopausal women .

Result of Action

Androsterone has generally been considered to be an inactive metabolite of testosterone, which when conjugated by glucuronidation and sulfation allows testosterone to be removed from the body . It is a weak neurosteroid that can cross into the brain and could have effects on brain function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is found in boar saliva, human sweat, and human urine , suggesting that its action can be influenced by the physiological state of the organism and the surrounding environment.

Biochemical Analysis

Biochemical Properties

5a-Androst-3-en-17-one plays a significant role in biochemical reactions. It interacts with specific receptors and enzymes, influencing a wide array of biochemical processes . Its molecular configuration, characterized by a double bond at the 16th carbon position and a ketone group at the 3rd carbon, is critical for these interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is a weak androgen with a potency that is approximately 1/7 that of testosterone .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It has been observed that the oral supplement 3 -hydroxy-5 -androst-1-en-17-one improves body composition and muscular strength . These changes come at a significant cost, particularly compromising cardiovascular health and liver function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that a daily dosage of 330 mg of 3 -hydroxy-5 -androst-1-en-17-one resulted in significant improvements in lean body mass and muscular strength . It also led to multiple adverse effects, including reductions in HDL, elevations in LDL, and changes in liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of testosterone and dihydrotestosterone (DHT) . In addition, it can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .

Properties

IUPAC Name |

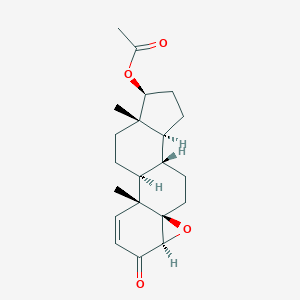

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWNCDOWHNLVPF-HKQXQEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC=C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473247 | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14935-81-0 | |

| Record name | 5α-Androst-3-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14935-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-3-en-17-one, (5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR7BMS5XDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

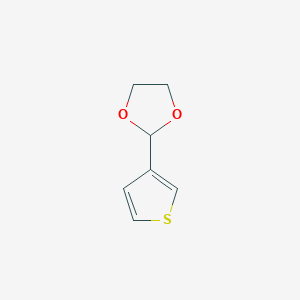

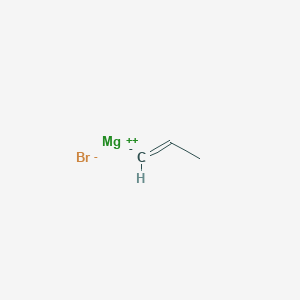

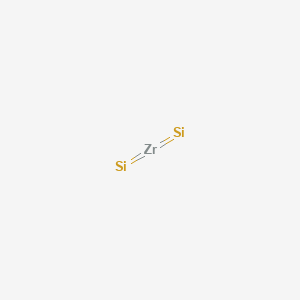

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

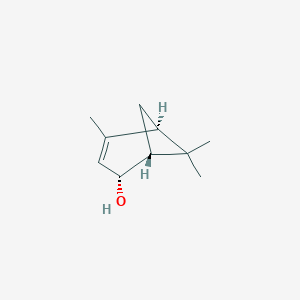

Feasible Synthetic Routes

Q1: What is the significance of studying 5α-Androst-3-en-17-one in the context of estradiol oxidation in the rat uterus?

A: The research paper highlights that 5α-Androst-3-en-17-one acts as a specific and effective acceptor of estradiol hydrogen in various rat tissues []. This interaction is particularly interesting in the uterus, where estradiol plays a crucial role in regulating the estrous cycle. Understanding how 5α-Androst-3-en-17-one influences estradiol oxidation could provide insights into the complex hormonal regulation within the uterus.

Q2: How does the estrous cycle stage affect the interaction between estradiol and 5α-Androst-3-en-17-one?

A: While the provided research abstract doesn't delve into the specific effects of different estrous cycle stages on this interaction, it emphasizes that estradiol oxidation itself is estrous cycle-dependent []. This suggests that the influence of 5α-Androst-3-en-17-one on estradiol oxidation might also vary depending on the specific stage of the cycle. Further research is needed to explore these dynamic interactions throughout the estrous cycle.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.